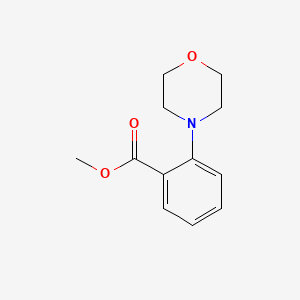

Methyl 2-morpholin-4-ylbenzoate

Description

Contextualization within Benzoate (B1203000) Ester Chemistry

Benzoate esters are a class of organic compounds that are esters of benzoic acid. ucla.edu They are characterized by the presence of a benzoate group, which consists of a benzene (B151609) ring attached to a carbonyl group that is, in turn, bonded to an oxygen atom. ucla.edu Methyl benzoate, the simplest benzoate ester, is formed from the condensation of benzoic acid and methanol (B129727). wikipedia.org Benzoate esters, like ethyl benzoate, are often colorless, aromatic liquids with sweet, fruity odors. fiveable.mewikipedia.org

In organic synthesis, benzoate esters are versatile intermediates. fiveable.me They can undergo reactions at both the aromatic ring and the ester functional group. wikipedia.org For example, electrophilic substitution reactions can occur on the benzene ring, while nucleophilic acyl substitution can take place at the carbonyl carbon of the ester. wikipedia.org The ester group makes them susceptible to hydrolysis, a reaction that converts them back to the parent benzoic acid and alcohol. fiveable.me

The reactivity and properties of benzoate esters can be significantly influenced by the presence of other substituents on the benzene ring. The introduction of a morpholine (B109124) group at the ortho-position, as seen in methyl 2-morpholin-4-ylbenzoate, can be expected to modulate the electronic and steric environment of the molecule, thereby influencing its chemical behavior.

Significance of Morpholine and Benzoate Moieties in Chemical Research

The morpholine ring is a six-membered heterocycle containing both an oxygen and a nitrogen atom. e3s-conferences.org This structural motif is considered a "privileged pharmacophore" in medicinal chemistry, meaning it is a common feature in many approved and experimental drugs. nih.govnih.gov The presence of the morpholine ring can enhance a molecule's potency, modulate its pharmacokinetic properties, and improve its metabolic stability. nih.govresearchgate.net Its weak basicity and the electron-withdrawing effect of the oxygen atom contribute to its unique chemical properties. researchgate.net The morpholine moiety is often incorporated into molecules to improve solubility and brain permeability. acs.org

The benzoate moiety, derived from benzoic acid, is also a crucial component in chemical and pharmaceutical research. The carboxylate group of benzoic acid is critical for substrate binding and turnover in certain enzymes. nih.gov Benzoate esters are not only important intermediates in the synthesis of fine chemicals and pharmaceuticals but are also used as flavoring agents and in perfumery. fiveable.mewikipedia.org The combination of these two moieties in one molecule, as in this compound, creates a compound with potential for diverse applications and further chemical exploration.

Overview of Current Research Landscape for this compound and Closely Related Structures

Research on this compound itself is not extensively documented in publicly available literature. However, significant research exists on closely related structures, which provides insight into the potential areas of interest for this compound.

For instance, studies on methyl 2-amino-4-(morpholin-4-yl)benzo[d]thiazole-6-carboxylate highlight the role of the morpholine-substituted benzene ring in the synthesis of antibacterial agents. researchgate.netnih.gov The crystal structure of this compound reveals complex hydrogen-bonding networks, a feature that can be influenced by the morpholine substituent. researchgate.netnih.gov

Furthermore, research into the synthesis of compounds like 4-bromoacetyl-2-methyl benzoic acid methyl ester as an intermediate for pesticides demonstrates the utility of substituted methyl benzoates in agrochemical research. google.com The synthetic routes often involve multi-step processes including esterification and palladium-catalyzed reactions. google.com

The broader field of morpholine-containing compounds is an active area of research, with ongoing efforts to synthesize new derivatives and explore their pharmacological activities. e3s-conferences.org These studies often focus on the structure-activity relationship (SAR) to understand how modifications to the morpholine ring or its substituents affect the biological properties of the molecule. nih.govresearchgate.net

Given the established importance of both the morpholine and benzoate moieties, this compound represents a scaffold with potential for further investigation in areas such as medicinal chemistry, materials science, and synthetic methodology development. Future research could explore its synthesis, reactivity, and potential applications, building upon the knowledge gained from studies of its constituent parts and related structures.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-morpholin-4-ylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-15-12(14)10-4-2-3-5-11(10)13-6-8-16-9-7-13/h2-5H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEWHGJCMQIPDKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1N2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 2 Morpholin 4 Ylbenzoate

Direct Synthesis Approaches

Direct synthesis involves the sequential or concerted formation of the key bonds in the target molecule. These approaches are fundamental in organic synthesis and are widely applied.

Esterification Reactions for Methyl Benzoate (B1203000) Formation

The formation of the methyl ester functional group is a critical step. Fischer-Speier esterification is a classic and widely used method for this transformation. blogspot.comadamcap.com This reaction typically involves treating a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst. blogspot.com

In the context of Methyl 2-morpholin-4-ylbenzoate synthesis, this would involve the esterification of 2-morpholin-4-ylbenzoic acid with methanol (B129727). biosynth.com Alternatively, the esterification can be performed on a precursor like benzoic acid before the introduction of the morpholine (B109124) group. tcu.edu The reaction is an equilibrium process, and to favor the formation of the ester, an excess of the alcohol (methanol) is often used, or the water generated during the reaction is removed. blogspot.comadamcap.com

Commonly used acid catalysts include concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid. blogspot.comsathyabama.ac.ingoogle.com The general procedure involves refluxing the benzoic acid derivative and methanol with the catalyst for a period ranging from 45 minutes to several hours. tcu.edusathyabama.ac.in Following the reaction, a work-up procedure is required to isolate the ester. This typically involves transferring the cooled mixture to a separatory funnel, washing with water to remove excess methanol and the acid catalyst, and then washing with a basic solution, like sodium bicarbonate, to remove any unreacted carboxylic acid. tcu.edu

Table 1: Typical Conditions for Fischer Esterification of Benzoic Acid

| Reactants | Catalyst | Solvent | Reaction Time | Temperature |

|---|---|---|---|---|

| Benzoic Acid, Methanol | Conc. H₂SO₄ | None (Methanol is reactant and solvent) | 45-60 min | Reflux |

This interactive table summarizes common conditions for the Fischer esterification reaction. tcu.edugoogle.com

Coupling Reactions Involving Benzoic Acid Derivatives and Morpholine

The key step in forming the title compound is the creation of the C-N bond between the aromatic ring and the morpholine moiety. This is typically achieved through a nucleophilic aromatic substitution or, more commonly, a transition-metal-catalyzed cross-coupling reaction.

The Buchwald-Hartwig amination is a powerful method for this transformation. This palladium-catalyzed cross-coupling reaction allows for the formation of carbon-nitrogen bonds between an aryl halide (or triflate) and an amine. For the synthesis of this compound, this would involve the reaction of a methyl 2-halobenzoate (e.g., methyl 2-bromobenzoate) or methyl 2-trifluoromethanesulfonyloxybenzoate with morpholine. nih.gov A patent describes the synthesis of related compounds using methyl 2-trifluoromethanesulfonyloxybenzoate and morpholine benzoate in the presence of a palladium catalyst like tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), a ligand such as MePhos, and a base like potassium carbonate. google.com The reaction is typically carried out in an organic solvent such as toluene (B28343) or dioxane under a nitrogen atmosphere at elevated temperatures. google.com

Table 2: Conditions for Palladium-Catalyzed Synthesis of a Morpholine Benzoate Derivative

| Aryl Precursor | Amine | Catalyst | Ligand | Base | Solvent | Temperature | Yield |

|---|

This interactive table details the conditions from a patented method for synthesizing a morpholine benzoate derivative, highlighting the key components of the coupling reaction. google.com

Multi-Component Reactions for Analog Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer an efficient route to complex molecules. nih.govajrconline.org While a specific MCR for the direct synthesis of this compound is not prominently documented, MCRs are extensively used to create libraries of structurally related compounds (analogs).

For instance, a three-component reaction has been developed to synthesize derivatives by reacting methyl 2-trifluoromethanesulfonyloxybenzoate, a morpholine derivative, and an olefin compound, promoted by a palladium catalyst and norbornene (NBE). google.com Such strategies are valuable for rapidly generating molecular diversity. nih.gov Well-known MCRs like the Ugi and Passerini reactions are also foundational in creating complex amide structures from simpler starting materials. ajrconline.org The development of novel MCRs is a continuous area of research, providing pathways to complex heterocyclic systems. frontiersin.org

Advanced Synthetic Strategies and Catalysis

To improve efficiency, yield, and environmental friendliness, advanced synthetic methods are employed. These include the use of novel catalysts and non-conventional energy sources.

Catalytic Approaches in Methyl Benzoate Synthesis

While traditional esterification relies on homogeneous acid catalysts like sulfuric acid, these can be corrosive and difficult to separate from the reaction mixture. mdpi.com Modern approaches focus on heterogeneous solid acid catalysts, which are easily recoverable and reusable, making the process more sustainable. mdpi.comresearchgate.net

Zirconium-based solid acids have shown significant promise. For example, a titanium-functionalized zirconium solid acid catalyst (Zr/Ti) has been reported for the esterification of various benzoic acids with methanol. mdpi.comresearchgate.net These catalysts function as Lewis acids, activating the carboxyl group for nucleophilic attack by methanol. mdpi.com The heterogeneous nature of these catalysts allows for simple filtration to separate them from the reaction products, and they can be reused multiple times with minimal loss of activity. mdpi.com Other metal-based catalysts, including those based on manganese, have also been explored for transformations of methyl benzoate. mdpi.com

Table 3: Comparison of Catalysts for Methyl Benzoate Synthesis

| Catalyst Type | Catalyst Example | Phase | Advantages | Disadvantages |

|---|---|---|---|---|

| Homogeneous Acid | H₂SO₄, p-TsOH | Liquid | High activity, low cost blogspot.comgoogle.com | Corrosive, difficult to separate, waste generation mdpi.com |

| Heterogeneous Solid Acid | Zr/Ti Solid Acid | Solid | Recoverable, reusable, less corrosive mdpi.comresearchgate.net | May have lower activity than homogeneous catalysts |

This interactive table compares different catalytic systems used in the synthesis of methyl benzoate, outlining their respective benefits and drawbacks.

Microwave-Assisted Synthesis Techniques for Derivatized Compounds

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry to accelerate reaction rates, increase yields, and improve product purity. ijprdjournal.com This technique uses microwave irradiation to heat the reaction mixture rapidly and uniformly. ijprdjournal.com

The application of microwave energy has been successful in the synthesis of various morpholine-containing heterocyclic compounds. raco.catnih.gov For example, the synthesis of 2-substituted [(morpholin-4-yl)methyl]-1H-benzimidazoles and morpholine-based chalcones has been achieved efficiently using microwave irradiation, often under solvent-free conditions or with green solvents like ethanol. raco.catnih.govresearchgate.net These methods significantly reduce reaction times from hours under conventional heating to mere minutes. researchgate.netnih.gov For example, a DBU-catalyzed reaction to form a carboxamide derivative took 2 hours under conventional heating at 40°C, while the same reaction under microwave irradiation (200 W) was completed in just 3 minutes at the same temperature. nih.gov This suggests that the coupling and esterification steps in the synthesis of this compound could be significantly optimized using microwave technology.

Exploration of Novel Synthetic Routes to Structural Variants

The exploration of novel synthetic routes has paved the way for the creation of various structural variants of methyl benzoate, each with unique substitutions and potential applications. These methodologies highlight the versatility of the benzoate scaffold in medicinal and materials chemistry.

One notable synthetic advancement is the creation of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate . This compound was synthesized through a condensation reaction between 4-hydroxycoumarin (B602359) and methyl 2-aminobenzoate. nih.gov The process involved heating a mixture of the two reactants, followed by treatment with hot methanol and aqueous sodium hydroxide (B78521). This method yields a complex structure where a coumarin (B35378) moiety is linked to the methyl benzoate ring via an amine bridge, demonstrating an effective strategy for fusing distinct chemical entities to create novel derivatives. nih.gov The primary goal for developing this specific compound was to investigate its potential biological properties, particularly as an antileishmaniasis drug candidate. nih.gov

Another area of exploration involves the synthesis of variants like methyl 2-methyl-4-acetylbenzoate , an important intermediate for various insecticides. A multi-step synthetic pathway has been developed for this compound. The process begins with the acylation of 2-fluorotoluene (B1218778) to produce 4-fluoro-3-methylacetophenone. This intermediate then undergoes a cyanation reaction, followed by acid hydrolysis and finally esterification with methanol to yield the target molecule. google.com This route provides an alternative to methods that use expensive or highly toxic reagents like palladium and potassium cyanide. google.com

Simpler structural variants have also been the subject of synthetic exploration. For instance, Methyl 4-methylbenzoate has been synthesized using a method involving diphenyl diselenide and hydrogen peroxide. In this procedure, diphenyl diselenide is treated with hydrogen peroxide, after which an aldehyde and an appropriate alcohol are added to initiate the reaction. chemicalbook.com

The synthesis of these and other structural analogs, such as Methyl 2-(methylamino)-4-morpholin-4-ylbenzoate , expands the chemical space around the core methyl benzoate structure. These novel routes are critical for accessing a diverse library of compounds for further research and development.

Table 1: Synthetic Approaches to Structural Variants of Methyl Benzoate

| Target Compound | Starting Materials | Key Reaction Type |

| Methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate | 4-hydroxycoumarin, Methyl 2-aminobenzoate | Condensation nih.gov |

| Methyl 2-methyl-4-acetylbenzoate | 2-fluorotoluene | Acylation, Cyanation, Hydrolysis, Esterification google.com |

| Methyl 4-methylbenzoate | Aldehyde, Alcohol, Diphenyl diselenide | Oxidation/Esterification chemicalbook.com |

Chemical Reactivity and Transformation Studies of Methyl 2 Morpholin 4 Ylbenzoate

Reaction Pathways Governed by Functional Groups

The chemical transformations of methyl 2-morpholin-4-ylbenzoate are diverse, owing to the distinct reactivity of its functional components.

Reactivity of the Ester Moiety

The methyl ester group is a key site for chemical modification, undergoing several characteristic reactions.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 2-morpholin-4-ylbenzoic acid, under either acidic or basic conditions. Base-catalyzed hydrolysis, or saponification, is typically carried out using a strong base like sodium hydroxide (B78521) in a mixture of water and an organic solvent such as methanol (B129727). chemspider.com The reaction generally proceeds by nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon. oieau.frstackexchange.com Studies on related methyl benzoates have shown that hydrolysis rates are influenced by pH and the nature of substituents on the aromatic ring. oieau.fr For sterically hindered esters, such as methyl 2,4,6-trimethylbenzoate, hydrolysis can be more challenging, sometimes requiring high temperatures or alternative reaction pathways. stackexchange.com

Transesterification: This process involves the conversion of the methyl ester into a different ester by reaction with an alcohol in the presence of an acid or base catalyst. While specific studies on the transesterification of this compound are not extensively detailed in the provided results, this reaction is a fundamental transformation for esters and would be expected to occur.

Reduction: The ester group can be reduced to a primary alcohol, (2-morpholin-4-ylphenyl)methanol. However, common reducing agents like sodium borohydride (B1222165) are generally not reactive enough to reduce esters but will reduce aldehydes and ketones. iwu.edu Therefore, a more potent reducing agent, such as lithium aluminum hydride, would be necessary to achieve this transformation.

Table 1: Characteristic Reactions of the Ester Moiety

| Reaction | Reagents | Product |

|---|---|---|

| Hydrolysis (Saponification) | NaOH, H₂O/Methanol | 2-morpholin-4-ylbenzoic acid |

| Reduction | Lithium Aluminum Hydride | (2-morpholin-4-ylphenyl)methanol |

Reactivity of the Morpholine (B109124) Nitrogen as a Tertiary Amine

The nitrogen atom within the morpholine ring behaves as a tertiary amine, which imparts basic and nucleophilic properties to the molecule.

Salt Formation: As a base, the morpholine nitrogen readily reacts with acids to form the corresponding morpholinium salts. wikipedia.org For instance, treatment with hydrochloric acid would yield methyl 2-(4-morpholiniumyl)benzoate chloride. This property is often utilized in purification processes or to modify the solubility of the compound.

Catalytic Activity: Tertiary amines, including the morpholine moiety, can act as catalysts in various organic reactions. For example, morpholine and its derivatives have been studied as catalysts in urethane (B1682113) formation. The lone pair of electrons on the nitrogen atom can facilitate reactions by acting as a nucleophilic catalyst or a proton acceptor.

Transformations Involving the Aromatic Ring System

Nitration: A common electrophilic aromatic substitution is nitration, which involves the introduction of a nitro group (-NO₂) onto the aromatic ring using a mixture of nitric acid and sulfuric acid. aiinmr.comlibretexts.orgyoutube.com The nitronium ion (NO₂⁺) is the active electrophile. masterorganicchemistry.comaiinmr.comlibretexts.org Given the directing effects of the existing substituents, nitration would be expected to occur at positions ortho or para to the strongly activating morpholino group.

Role as a Synthetic Intermediate

The multifaceted reactivity of this compound makes it a valuable building block in the synthesis of more complex molecules. libretexts.orgyoutube.comyoutube.com

Utility in the Preparation of Diverse Organic Compounds

This compound serves as a starting material for a variety of organic structures. For example, the hydrolysis product, 2-morpholin-4-ylbenzoic acid, can be a precursor for the synthesis of phthalides, which are important in the development of color generators. google.com Furthermore, derivatives of morpholine are utilized in the synthesis of biologically active compounds, including pharmaceuticals. wikipedia.orghumanjournals.comresearchgate.net The ability to selectively modify the ester, amine, or aromatic ring allows for the construction of a wide array of target molecules. libretexts.org

Precursor in Derivatization for Physicochemical Property Modulation

The structure of this compound can be systematically altered to fine-tune its physicochemical properties. For instance, conversion of the ester to an amide or a different ester can modulate properties like solubility, stability, and intermolecular interactions. Similarly, modification of the morpholine ring or substitution on the aromatic ring can lead to derivatives with altered electronic and steric properties. This is a common strategy in medicinal chemistry to optimize the pharmacological profile of a lead compound. The synthesis of various derivatives from precursors like 2-aminobenzoates or by introducing different side chains demonstrates this principle. humanjournals.comnih.gov

In-depth Spectroscopic Analysis of this compound Eludes Public Domain

A comprehensive search for detailed experimental spectroscopic data for the chemical compound this compound has proven unsuccessful, leaving a gap in the publicly available scientific literature for the full structural elucidation and advanced characterization of this specific molecule.

Despite extensive investigation across a multitude of scientific databases and academic publications, specific experimental ¹H NMR, ¹³C NMR, and IR spectra for this compound could not be located. While information on related compounds and isomers is accessible, the unique spectral fingerprint of this compound remains unpublished in the public domain. This precludes a detailed and scientifically rigorous analysis as requested.

The structural elucidation of a chemical compound relies heavily on the precise data obtained from various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, provides detailed information about the chemical environment of each proton and carbon atom within a molecule, revealing connectivity and stereochemistry. Infrared (IR) spectroscopy complements this by identifying the presence of specific functional groups through their characteristic vibrational frequencies. Without this fundamental data for this compound, a thorough and accurate discussion of its structural and electronic properties is not possible.

While computational methods can predict spectroscopic data, these predictions require validation against experimental results to ensure accuracy. In the absence of such experimental data for this compound, any purely computational analysis would be speculative.

This lack of available data highlights a potential area for future research. The synthesis and full spectroscopic characterization of this compound would be a valuable contribution to the field of chemistry, providing a complete and verified dataset for this compound.

Until such a time as the experimental ¹H NMR, ¹³C NMR, and IR spectra of this compound are made publicly available, a comprehensive and scientifically accurate article focusing solely on its advanced characterization cannot be produced.

Structural Elucidation and Advanced Characterization of Methyl 2 Morpholin 4 Ylbenzoate

Spectroscopic Analysis Techniques

Infrared (IR) Spectroscopy

Comparative Analysis of Theoretical and Experimental IR Spectra

The infrared (IR) spectrum of a molecule provides a unique fingerprint based on the vibrations of its chemical bonds. For Methyl 2-morpholin-4-ylbenzoate, the key functional groups are the morpholine (B109124) ring, the benzene (B151609) ring, and the methyl ester group. Theoretical calculations, often performed using Density Functional Theory (DFT) methods, can predict the vibrational frequencies. These theoretical spectra are then compared with experimental spectra to confirm the structure and understand the vibrational modes. Discrepancies between theoretical (calculated for a single molecule in the gas phase) and experimental (often measured on a solid or liquid sample) spectra can arise from intermolecular interactions, such as hydrogen bonding, in the condensed phase. researchgate.net

Expected Characteristic IR Absorptions for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |

| Methyl Ester | C=O stretching | 1725-1705 | Strong absorption, characteristic of the ester carbonyl group. The exact position can be influenced by conjugation with the aromatic ring. |

| C-O stretching (ester) | 1300-1200 | Strong absorption. | |

| O-CH₃ stretching | ~2950 and ~2850 | C-H stretching of the methyl group. | |

| Aromatic Ring | C-H stretching | 3100-3000 | Aromatic C-H stretching vibrations. |

| C=C stretching | 1600-1450 | A series of bands of variable intensity. | |

| C-H out-of-plane bending | 900-675 | The pattern of these bands can indicate the substitution pattern on the benzene ring. | |

| Morpholine Ring | C-N stretching | 1250-1020 | Tertiary amine stretching. |

| C-O-C stretching (ether) | 1150-1085 | Asymmetric stretching, usually a strong band. | |

| CH₂ stretching | 2980-2840 | Aliphatic C-H stretching from the morpholine ring. | |

| CH₂ bending | ~1465 | Scissoring vibration. |

A comparative analysis with the known IR spectrum of methyl benzoate (B1203000) would show the characteristic ester and aromatic peaks. nist.gov The additional bands corresponding to the morpholine moiety, specifically the C-N and C-O-C stretching vibrations, would be key identifiers for this compound. For instance, the IR spectrum of methyl 2-hydroxybenzoate shows a broad O-H stretching band, which would be absent in the spectrum of our target compound, helping to differentiate them. docbrown.info

Mass Spectrometry (MS)

Confirmation of Molecular Mass and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure from the fragmentation patterns. The molecular formula for this compound is C₁₂H₁₅NO₃, which corresponds to a monoisotopic mass of 221.1052 g/mol . In a mass spectrum, this would be observed as the molecular ion peak (M⁺).

The fragmentation of this compound under electron ionization (EI) would be expected to follow established patterns for esters, aromatic compounds, and amines/ethers.

Expected Fragmentation Pathways:

Alpha-cleavage: Cleavage of the bond adjacent to the nitrogen atom of the morpholine ring is a common fragmentation pathway for amines. This could lead to the loss of a C₄H₈O radical or the formation of a stable morpholinium ion.

McLafferty Rearrangement: While less likely due to the substitution pattern, if applicable, this rearrangement involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage. libretexts.org

Cleavage of the Ester Group: Fragmentation of the methyl ester group can occur through several pathways. Loss of the methoxy (B1213986) group (•OCH₃, 31 u) would result in an acylium ion at m/z 190. Loss of the methyl group (•CH₃, 15 u) is also possible.

Fragmentation of the Morpholine Ring: The morpholine ring can undergo ring-opening and subsequent fragmentation, leading to characteristic ions.

Aromatic Ring Fragmentation: The benzene ring is relatively stable but can undergo fragmentation at higher energies.

A plausible major fragmentation pattern would involve the cleavage of the bond between the morpholine nitrogen and the benzene ring, leading to a stable morpholino-substituted benzenium ion or a neutral morpholine loss. Another significant fragmentation would be the loss of the methyl group from the ester, followed by the loss of carbon monoxide.

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS/MS) Profiling

UPLC-Q-TOF-MS/MS is a highly sensitive and accurate technique for the analysis of complex mixtures and the characterization of individual compounds. nih.govfrontiersin.org It combines the high separation efficiency of UPLC with the high-resolution mass analysis of a Q-TOF mass spectrometer. While no specific UPLC-Q-TOF-MS/MS studies on this compound have been identified in the searched literature, the principles of the technique can be described in the context of its analysis.

In a hypothetical UPLC-Q-TOF-MS/MS analysis, this compound would first be separated from other components on a UPLC column. The eluting compound would then be ionized, typically using electrospray ionization (ESI), to produce the protonated molecule [M+H]⁺. The Q-TOF analyzer would then measure the accurate mass of this precursor ion, confirming its elemental composition.

For MS/MS analysis, the precursor ion would be selected in the quadrupole, subjected to collision-induced dissociation (CID), and the resulting fragment ions would be analyzed in the TOF analyzer. This would provide detailed structural information based on the fragmentation pattern, which can be used to confirm the identity of the compound. This technique is particularly useful for metabolite profiling and identifying compounds in complex matrices. mdpi.commdpi.com

X-ray Crystallography Studies

Determination of Crystal System and Space Group

As of the current literature search, a single-crystal X-ray structure of this compound has not been reported. Therefore, its crystal system and space group have not been experimentally determined.

Computational Tools for Crystallographic Data Interpretation:While software such as SHELXL, OLEX2, and Mercury are standard tools for crystallographic analysis, their application is predicated on the availability of experimental diffraction data.

While general principles of intermolecular interactions and crystallographic analysis are well-established, applying them to this compound without experimental data would be purely speculative and would not meet the standards of a scientifically accurate report.

Further research, specifically the synthesis of single crystals of this compound and their analysis using X-ray diffraction techniques, is required to elucidate its crystal structure. Such a study would provide the foundational data necessary to perform the in-depth structural analysis outlined. Until such research is conducted and published, a detailed and data-driven article on the advanced characterization of this compound cannot be generated.

Theoretical and Computational Investigations of Methyl 2 Morpholin 4 Ylbenzoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule.

Density Functional Theory (DFT) for Molecular Structure Optimization

In a typical study, the three-dimensional structure of Methyl 2-morpholin-4-ylbenzoate would be optimized using DFT methods. This process determines the lowest energy arrangement of the atoms, providing predicted bond lengths, bond angles, and dihedral angles that define the molecule's geometry.

Analysis of Electronic Properties

Once the structure is optimized, various electronic properties can be calculated to understand the molecule's reactivity and kinetic stability. These properties would include:

HOMO-LUMO Energy Gaps: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. A large HOMO-LUMO gap suggests high stability, while a small gap indicates a molecule is more likely to be reactive.

Global Reactivity Descriptors: Parameters such as chemical hardness, softness, ionization potential, electronegativity, and electron affinity would be derived from the HOMO and LUMO energies to quantify the molecule's reactivity.

Mulliken Atomic Charges: This analysis distributes the total charge of the molecule among its individual atoms, offering insights into the electrostatic potential and identifying potential sites for nucleophilic or electrophilic attack.

Vibrational Frequency Analysis and Spectral Prediction (e.g., IR and Raman)

Theoretical vibrational analysis would predict the frequencies of molecular vibrations. These calculated frequencies can be correlated with experimental infrared (IR) and Raman spectra, aiding in the assignment of spectral bands to specific vibrational modes of the molecule.

Prediction of Nuclear Magnetic Resonance (NMR) Chemical Shifts

Computational methods can also predict the 1H and 13C NMR chemical shifts. These theoretical values, when compared with experimental data, can help confirm the molecular structure and assign specific resonances to the hydrogen and carbon atoms within this compound.

Molecular Modeling and Simulation

Molecular modeling techniques provide insights into the dynamic behavior of molecules.

Conformational Analysis and Energy Landscapes

A conformational analysis would be performed to identify the different spatial arrangements (conformers) of the morpholine (B109124) and methyl benzoate (B1203000) groups. By calculating the energy of each conformation, an energy landscape can be constructed to identify the most stable conformer and the energy barriers between different conformations.

Without dedicated research on this compound, the specific data for these analyses, including data tables of electronic properties, vibrational frequencies, and NMR shifts, remains unavailable. The principles of computational chemistry provide a clear framework for such an investigation, but the execution of these calculations on this specific compound has not been reported in the accessible scientific literature.

Computational Studies on Reactivity and Reaction Mechanisms

Computational chemistry provides significant insights into the reactivity of molecules and the mechanisms of chemical reactions. For a molecule like this compound, techniques such as Density Functional Theory (DFT) could be employed to understand its electronic structure and predict its reactivity.

Detailed computational studies specifically focused on the reactivity and reaction mechanisms of this compound are not readily found in the surveyed scientific literature. However, we can infer the types of analyses that would be relevant by examining computational work on similar molecules. For example, DFT calculations are frequently used to determine the geometry and electronic structure of related compounds. mdpi.com

One key aspect of reactivity that can be investigated is the distribution of electron density within the molecule. A Molecular Electrostatic Potential (MEP) surface analysis can identify electron-rich and electron-poor regions, which correspond to likely sites for nucleophilic and electrophilic attack, respectively. dergipark.org.tr For this compound, the nitrogen and oxygen atoms of the morpholine ring and the carbonyl oxygen of the ester group would likely be identified as electron-rich, nucleophilic sites, while the carbonyl carbon and the aromatic ring protons would be electron-poor, or electrophilic sites.

Furthermore, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial indicators of a molecule's reactivity. The HOMO energy is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between the HOMO and LUMO can provide information about the molecule's kinetic stability and chemical reactivity. researchgate.net For instance, a smaller HOMO-LUMO gap generally suggests higher reactivity. In a study on a related compound, Methyl 4-bromo-2-fluorobenzoate, the HOMO/LUMO energy values were calculated to be -6.509 eV and -4.305 eV, respectively. dergipark.org.tr

Computational methods can also be used to model reaction mechanisms. For instance, if this compound were to undergo a reaction, such as hydrolysis of the ester group, computational modeling could be used to calculate the energy profile of the reaction pathway, identify transition states, and determine the activation energy. This information is invaluable for understanding the feasibility and kinetics of a reaction.

Computational Analysis for Predicting Stability and Other Physical Properties

In addition to reactivity, computational methods are widely used to predict the stability and various physical properties of chemical compounds. These predictions are valuable in drug discovery and material science for screening potential candidates before synthesis.

Specific computational analyses for the stability and physical properties of this compound are not prominently featured in the available literature. However, the application of in silico tools for such predictions is a well-established practice. mdpi.com For example, the metabolic stability of a compound, a crucial parameter in drug development, can be predicted using computational models. mdpi.com These models are often built using machine learning algorithms trained on large datasets of experimentally determined metabolic stability data. mdpi.com

Various physical properties can also be calculated. These include, but are not limited to, solubility, lipophilicity (logP), and various ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) parameters. nih.govmspsss.org.ua For example, in silico tools can predict properties like Caco-2 permeability (an indicator of intestinal absorption), plasma protein binding, and potential for inhibition of cytochrome P450 enzymes. dergipark.org.tr

The following table illustrates the types of data that could be generated for this compound through computational analysis, based on data available for other compounds. Note: The values in this table are for illustrative purposes and are not the actual predicted values for this compound.

| Property | Predicted Value | Significance |

| Molecular Weight | 235.28 g/mol | Basic molecular property. |

| logP | 2.1 | A measure of lipophilicity, affecting absorption and distribution. |

| Aqueous Solubility | -3.5 (log(mol/L)) | Predicts how well the compound dissolves in water. |

| Caco-2 Permeability | 15 x 10-6 cm/s | Indicates potential for oral absorption. |

| Human Intestinal Absorption | > 90% | Predicts the extent of absorption from the gut. |

| CYP2D6 Inhibition | Non-inhibitor | Predicts potential for drug-drug interactions. |

It is important to emphasize that while these computational tools are powerful, their predictions are not a substitute for experimental validation. However, they play a crucial role in prioritizing compounds for further investigation and in providing a theoretical framework for understanding their chemical and biological behavior.

Applications of Methyl 2 Morpholin 4 Ylbenzoate in Non Biological Fields

Role in Materials Science and Polymer Chemistry

Currently, there is a lack of specific research detailing the direct application of Methyl 2-(morpholine-4-carbonyl)benzoate in materials science and polymer chemistry. The potential for its use exists, likely as a monomer or an additive to modify polymer properties, but such applications have not been prominently reported in available literature.

Advanced Organic Synthesis Building Block in Academic and Industrial Settings

The primary recognized value of Methyl 2-(morpholine-4-carbonyl)benzoate lies in its function as a sophisticated building block in organic synthesis. Chemical suppliers categorize it under "Organic Building Blocks," specifically within aryls, esters, and amides, highlighting its utility in constructing more complex molecules. bldpharm.com

Its structure incorporates three key functional groups: a methyl ester, an aromatic ring, and a morpholine (B109124) amide. This trifecta of reactivity allows for a diverse range of chemical transformations, making it a valuable intermediate in multi-step synthetic pathways.

Key Structural Features and Synthetic Utility:

| Feature | Synthetic Potential |

| Methyl Ester | Can undergo hydrolysis to a carboxylic acid, amidation to form various amides, or reduction to an alcohol. |

| Aromatic Ring | Susceptible to electrophilic aromatic substitution, allowing for the introduction of further functional groups on the benzene (B151609) ring. |

| Morpholine Amide | A stable amide bond that can influence the electronic properties of the aromatic ring and participate in complex coordination chemistry. |

Research on Derivatives and Structural Analogs of Methyl 2 Morpholin 4 Ylbenzoate

Systematic Modification of the Benzoate (B1203000) Moiety and its Substituent Effects

The aromatic core of the 2-morpholinobenzoic acid scaffold is a prime target for modification to explore its impact on biological activity. Research has focused on altering the substitution pattern on the central phenyl ring and introducing various substituents to probe the electronic and steric requirements for activity.

One significant area of investigation has been the development of 2-morpholino-4-N-benzylamine derivatives. In these analogs, an N-benzylamine group is introduced at the 4-position of the benzoate ring. The synthesis of these compounds typically begins with 2-chloro-4-nitrobenzoic acid, where an Ullmann coupling is used to install the morpholine (B109124) ring, followed by a Fischer esterification to yield the methyl benzoate intermediate. Subsequent reduction of the nitro group to an aniline (B41778) allows for reductive amination with various substituted benzaldehydes to produce a library of N-benzylamine derivatives. acs.org

The exploration of substituents on the N-benzyl ring has yielded critical SAR insights. These modifications directly influence the interaction of the molecule with its biological targets. For instance, in a series of compounds tested for anti-proliferative activity against cancer cell lines, the nature and position of the substituent on the benzyl (B1604629) ring were found to be significant.

Detailed Research Findings:

In a study focused on phosphatidylcholine-specific phospholipase C (PC-PLC) inhibitors, a series of methyl 2-morpholino-4-N-benzylaminobenzoates were synthesized and evaluated. nih.gov The parent compound in this series is methyl 4-amino-2-morpholinobenzoate. The anti-proliferative activity of these ester-functionalized compounds was assessed against MDA-MB-231 and HCT116 cancer cell lines.

The results indicated that the electronic properties and the position of the substituent on the benzyl ring played a crucial role in the observed activity. Moderate activity was observed for several ester derivatives, with the most potent being the compound with a 2-bromo substitution on the benzyl ring (10h). nih.gov This compound reduced cell proliferation to 51.3 ± 13.3% in MDA-MB-231 cells and 29.5 ± 8.6% in HCT116 cells at a 10 µM concentration. nih.gov In contrast, the corresponding carboxylic acid analogs generally showed minimal anti-proliferative activity. nih.gov

This highlights the importance of the substituent's nature and position on the appended benzyl ring, which acts as an extension of the core benzoate moiety. The data suggests that specific halogen substitutions can enhance the desired biological effect.

| Compound | Substituent on Benzyl Ring | Cell Proliferation (% of Vehicle) in MDA-MB-231 | Cell Proliferation (% of Vehicle) in HCT116 |

|---|---|---|---|

| 10g | 4-Br | 70.1 ± 13.1 | 54.7 ± 11.2 |

| 10h | 2-Br | 51.3 ± 13.3 | 29.5 ± 8.6 |

| - | Other substituents (e.g., Cl, F, Me, OMe) showed varying degrees of moderate to low activity. | - | - |

Systematic Modification of the Morpholine Moiety and its Structural Variants

The morpholine ring is a common heterocyclic motif in medicinal chemistry, often contributing to favorable physicochemical properties such as aqueous solubility and metabolic stability. nih.govwikipedia.org In the context of methyl 2-morpholin-4-ylbenzoate analogs, the morpholine moiety has been a subject of modification to understand its role in biological activity and to explore potential improvements.

Common bioisosteric replacements for the morpholine ring include other saturated heterocycles that can mimic its spatial arrangement and hydrogen bonding capabilities. These include:

Thiomorpholine: The replacement of the morpholine oxygen with a sulfur atom. This modification increases lipophilicity and can alter the metabolic profile of the compound. nih.gov Thiomorpholine and its S-oxide or S,S-dioxide derivatives offer different hydrogen bonding capabilities and geometries.

Piperidine: Replacing the morpholine oxygen with a methylene (B1212753) group. This removes the hydrogen bond accepting ability of the ring oxygen and increases the basicity of the nitrogen atom.

Piperazine: Introducing a second nitrogen atom in place of the oxygen. This provides an additional site for substitution, allowing for further structural diversification.

Tetrahydropyran (B127337) (THP): This represents a replacement of the morpholine nitrogen with a carbon, while retaining the ring oxygen.

Detailed Research Findings:

In the development of PC-PLC inhibitors based on the 2-aminobenzoic acid scaffold, a direct comparison was made between morpholine-containing compounds and their tetrahydropyran (THP) analogs. nih.gov The synthesis of the THP series involved a Suzuki coupling to install a dihydropyran ring, followed by hydrogenation.

The study revealed that the replacement of the morpholine ring with a THP moiety was detrimental to the inhibitory activity against PC-PLC. The THP-containing carboxylic acid analog showed a complete loss of inhibitory activity compared to its morpholine counterpart. nih.gov This finding underscores the critical role of the morpholine ring, suggesting that the nitrogen atom and its associated properties (e.g., basicity, hydrogen bonding potential) are essential for the interaction with the biological target in this specific series of compounds.

| Core Scaffold | Compound Series | PC-PLC Inhibitory Activity |

|---|---|---|

| 2-Morpholinobenzoic acid | 3 | Active |

| 2-Tetrahydropyranylbenzoic acid | 4 | Significantly reduced or inactive |

This demonstrates that while various bioisosteric replacements for the morpholine ring are synthetically accessible, their impact on biological activity is highly dependent on the specific target and the role the morpholine moiety plays in the pharmacophore.

Exploration of Different Ester Groups in Benzoate Derivatives

The methyl ester of this compound is another key site for modification. In medicinal chemistry, ester groups are frequently used as prodrugs to enhance properties like lipophilicity, membrane permeability, and oral bioavailability. researchgate.net The ester can be designed to be cleaved by endogenous esterases in the body to release the active carboxylic acid. The rate of this hydrolysis can be tuned by altering the steric and electronic nature of the alcohol portion of the ester.

The exploration of different ester groups (e.g., ethyl, propyl, isopropyl, benzyl) can have a significant impact on a compound's pharmacokinetic profile.

Increased Lipophilicity: Longer or bulkier alkyl chains generally increase lipophilicity, which can improve absorption across biological membranes.

Modulated Stability: The size and nature of the ester group influence its susceptibility to enzymatic cleavage. For example, methyl esters are often more rapidly hydrolyzed than bulkier esters like tert-butyl esters. A study on the plasma stability of various benzoate esters showed that stability was inversely proportional to the size of the alkoxyl group, with methyl benzoate being the most stable among simple linear alkyl esters (methyl, ethyl, n-propyl, n-butyl). wikipedia.org

Targeted Delivery: Specific ester promoieties can be designed to be cleaved by esterases that are abundant in a particular tissue or cell type.

Detailed Research Findings:

While specific research systematically comparing a wide range of ester groups for the this compound scaffold is not extensively documented in the reviewed literature, the comparison between methyl esters and their corresponding carboxylic acids provides valuable insight.

In the study of 2-morpholino-4-N-benzylamine derivatives as anti-proliferative agents, it was observed that the ester-functionalized compounds (series 10) exhibited moderate activity, whereas the corresponding carboxylic acids (series 11) showed minimal activity. nih.gov This suggests that for this particular biological target, the ester form of the molecule is preferred, or that the increased lipophilicity and cell permeability of the ester are crucial for it to reach its intracellular site of action. In another study on DPP-4 inhibitors, ester derivatives were found to have enhanced oral absorption compared to their carboxylic acid counterparts, although sometimes at the cost of reduced in vitro potency. This highlights the trade-off that often exists between pharmacokinetic properties and direct target engagement.

Influence of Stereochemistry and Chiral Modifications

Stereochemistry is a fundamental aspect of drug design, as the three-dimensional arrangement of atoms in a molecule can profoundly affect its interaction with chiral biological targets like enzymes and receptors. Many drugs are marketed as single enantiomers because one enantiomer is typically more active (the eutomer) and the other may be less active, inactive, or even contribute to undesirable side effects (the distomer).

For derivatives of this compound, chirality can be introduced at several points:

Substituted Morpholine Ring: Introducing substituents on the morpholine ring can create one or more stereocenters.

Chiral Substituents: Attaching a chiral group to either the benzoate or morpholine moiety.

Atropisomerism: In some cases, restricted rotation around a single bond (e.g., the bond connecting a bulky substituent to the aromatic ring) can lead to stable, non-superimposable atropisomers.

Detailed Research Findings:

The specific influence of stereochemistry and chiral modifications on the biological activity of this compound derivatives is not extensively detailed in the currently reviewed scientific literature. Many studies on related compounds appear to have been conducted using racemic mixtures.

However, the importance of chirality in morpholine-containing drugs is well-established in the broader field of medicinal chemistry. For example, the drug Viloxazine, which contains a morpholine ring, is a racemic mixture. The synthesis of enantiomerically pure compounds often requires the use of chiral auxiliaries or asymmetric synthesis routes to control the stereochemical outcome.

While direct studies on the stereoisomers of this compound analogs are sparse, it represents a critical area for future investigation. The separation of enantiomers and the evaluation of their individual pharmacological and toxicological profiles would be a logical next step in the development of these compounds to identify a potentially more potent and safer single-enantiomer candidate. The lack of specific data in this area highlights a significant gap in the current understanding of the SAR for this chemical scaffold.

Future Research Directions and Perspectives for Methyl 2 Morpholin 4 Ylbenzoate

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of Methyl 2-morpholin-4-ylbenzoate and its analogs can benefit from the adoption of green and sustainable chemistry principles. Traditional methods for forming the crucial C-N bond between the morpholine (B109124) and the benzene (B151609) ring often rely on palladium-catalyzed cross-coupling reactions. rsc.orgacs.org While effective, these methods can involve expensive catalysts, harsh reaction conditions, and the generation of metallic waste.

Future research should focus on developing more sustainable synthetic strategies. This could include:

Catalyst-Free Methods: Exploring catalyst-free reactions, potentially in environmentally benign solvents like water or ethanol, would significantly improve the green profile of the synthesis. bohrium.comrsc.org

Biocatalysis: The use of enzymes to catalyze the formation of the C-N bond or the esterification could offer a highly selective and environmentally friendly alternative. Engineered microorganisms could even be developed for the biosynthesis of benzoate (B1203000) precursors from renewable feedstocks like glucose. nih.gov

Flow Chemistry: Continuous flow reactors can offer improved safety, efficiency, and scalability over traditional batch processes. They allow for precise control over reaction parameters, potentially leading to higher yields and purities.

Alternative Energy Sources: Utilizing microwave or ultrasonic irradiation can often accelerate reaction times and reduce energy consumption compared to conventional heating.

A recent patent describes a method for preparing morpholine benzoate compounds using a palladium catalyst, highlighting the ongoing interest in synthesizing this class of molecules. nih.gov Future work could build upon such methods by incorporating greener solvents and more readily available starting materials. The development of solid acid catalysts, such as those based on zirconium/titanium, for esterification reactions also presents a sustainable alternative to traditional liquid acids. mdpi.com

Advanced Computational Studies for Predictive Chemistry and Material Design

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules like this compound without the need for extensive laboratory work. longdom.orglongdom.orgresearchgate.net These methods can accelerate the discovery and design of new materials and functional molecules.

Future computational research on this compound could involve:

Molecular Property Prediction: Machine learning models, including deep neural networks and graph neural networks, can be trained on existing chemical data to predict a wide range of molecular properties. nih.govbohrium.com For this compound and its analogs, these models could predict properties like solubility, lipophilicity, and potential for self-assembly.

Reaction Outcome Prediction: Predicting the outcomes of chemical reactions, including yield and selectivity, is a significant challenge in chemistry. nih.govacs.org The development of predictive models for the synthesis of this compound analogs would enable the rapid screening of potential synthetic routes and reaction conditions.

Material Design: By simulating the interactions between molecules, computational methods can aid in the design of new materials with desired properties. For instance, the potential for this compound derivatives to form liquid crystals or other ordered structures could be explored through molecular dynamics simulations.

The Schrödinger platform is an example of a physics-based software suite that is transforming molecular discovery and design in both the pharmaceutical and materials science fields. schrodinger.com Applying such advanced computational tools to this compound would provide valuable insights into its chemical behavior and guide experimental efforts.

Exploration of Novel Non-Biological Applications, particularly in Niche Chemical Industries

The unique combination of a morpholine ring and a benzoate ester in this compound suggests a range of potential non-biological applications in various chemical industries.

The morpholine moiety is known for its utility in:

Corrosion Inhibition: Morpholine and its derivatives are effective corrosion inhibitors for metals in various industrial settings, including boiler water treatment systems. chemicalbook.comsilverfernchemical.comatamankimya.com

Catalysis: It can be used in the preparation of catalysts and as a gelling agent. chemicalbook.com

Rubber and Polymer Industry: Morpholine derivatives serve as intermediates in the production of rubber vulcanization accelerators and as curing agents and stabilizers in polymers. chemicalbook.come3s-conferences.org

The benzoate ester group is utilized in:

Plasticizers: Benzoate esters are widely used as plasticizers to increase the flexibility of polymers. justlonghealth.comgoogle.com

Solvents: They are employed as solvents in the synthesis of fine chemicals and in various industrial formulations. chemicalbook.com

Coatings and Resins: Benzoic acid and its esters are used to improve the properties of alkyd resin coatings. justlonghealth.comannexechem.com

Given these functionalities, future research could explore the use of this compound and its derivatives as:

Specialty Additives: The compound could act as a multifunctional additive in polymers, providing both plasticizing and stabilizing effects.

Corrosion Inhibitors with Enhanced Solubility: The benzoate group could modify the solubility and surface-active properties of a morpholine-based corrosion inhibitor.

Precursors for Novel Polymers: The molecule could serve as a monomer for the synthesis of new polyesters or polyamides with unique properties imparted by the morpholine ring. Research into sustainable polymer chemistry is actively exploring the design and synthesis of novel building blocks for advanced materials. utwentecareers.nl

Design and Synthesis of Chemically Diverse Analogs for Fundamental Organic Chemistry Research

The structure of this compound provides a versatile platform for the design and synthesis of a wide array of new molecules for fundamental organic chemistry research. nih.govroyalsocietypublishing.org The creation of a library of analogs would allow for the systematic study of structure-property relationships.

Future research in this area could focus on:

Substitution Pattern Variation: The synthesis of isomers with the morpholine and ester groups at different positions on the benzene ring would provide insights into how the substitution pattern affects the molecule's electronic properties and reactivity.

Functional Group Modification: The ester group could be converted into other functional groups, such as an amide, a carboxylic acid, or an alcohol, to create a family of related compounds with diverse chemical properties.

Elaboration of the Benzene Ring: Further functionalization of the benzene ring through electrophilic aromatic substitution or other reactions could lead to more complex and potentially useful molecules.

The development of novel synthetic methodologies for creating such analogs, including one-pot multicomponent reactions, would be a valuable contribution to the field of organic synthesis. tandfonline.com The availability of a diverse set of these compounds would provide a rich playground for exploring new chemical reactions and understanding the fundamental principles that govern molecular behavior. The design and synthesis of bioactive organic molecules is a continuous effort that drives innovation in medicinal chemistry and materials science. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.